molecular formula C22H17N3O2S B6135355 2-(benzylsulfanyl)-N-(4-hydroxyquinazolin-2-yl)benzamide

2-(benzylsulfanyl)-N-(4-hydroxyquinazolin-2-yl)benzamide

Cat. No.: B6135355
M. Wt: 387.5 g/mol
InChI Key: ZQZOGDPREZOMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylsulfanyl)-N-(4-hydroxyquinazolin-2-yl)benzamide is a complex organic compound that features a benzylsulfanyl group attached to a quinazolinyl benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(4-hydroxyquinazolin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylsulfanyl chloride.

    Quinazolinyl Benzamide Formation: The benzylsulfanyl chloride is then reacted with 4-hydroxyquinazoline in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(4-hydroxyquinazolin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinyl ring can be reduced under specific conditions.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazolinyl derivatives.

    Substitution: Various substituted benzylsulfanyl derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-N-(4-hydroxyquinazolin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(4-hydroxyquinazolin-2-yl)benzamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The quinazolinyl ring can interact with nucleic acids, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-N-(4-hydroxyquinazolin-2-yl)acetamide
  • 2-(benzylsulfanyl)-N-(4-hydroxyquinazolin-2-yl)propionamide

Uniqueness

2-(benzylsulfanyl)-N-(4-hydroxyquinazolin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylsulfanyl group provides reactivity towards thiol-containing biomolecules, while the quinazolinyl ring offers potential interactions with nucleic acids.

Properties

IUPAC Name

2-benzylsulfanyl-N-(4-oxo-3H-quinazolin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S/c26-20-16-10-4-6-12-18(16)23-22(24-20)25-21(27)17-11-5-7-13-19(17)28-14-15-8-2-1-3-9-15/h1-13H,14H2,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZOGDPREZOMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.